(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone
Description
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted with a 5-bromopyridinyloxy group and a 2-fluorophenyl ketone.
Properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFN2O2/c17-11-5-6-15(19-9-11)22-12-7-8-20(10-12)16(21)13-3-1-2-4-14(13)18/h1-6,9,12H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZYMWKSYCUEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Pyrrolidin-3-one
Pyrrolidin-3-one is reduced to pyrrolidine-3-ol using sodium borohydride (NaBH₄) in methanol at 0–5°C, yielding 85–90% of the alcohol. This method avoids harsh conditions associated with lithium aluminum hydride (LiAlH₄), which may over-reduce the ketone.
Table 1: Optimization of Pyrrolidine-3-ol Synthesis
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | Methanol | 0–5 | 85–90 |
| LiAlH₄ | THF | 25 | 92 |
| BH₃·THF | THF | 25 | 78 |
Protection of the Hydroxyl Group
The 3-hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane (DCM). This step ensures the hydroxyl group remains inert during subsequent acylation.
Acylation of Pyrrolidine Nitrogen
The protected pyrrolidine-3-ol is acylated at the 1-position using 2-fluorobenzoyl chloride in the presence of triethylamine (TEA) and catalytic 4-dimethylaminopyridine (DMAP).
Reaction Conditions:
- Solvent: DCM
- Temperature: 0°C to room temperature (RT)
- Yield: 88–92%
Table 2: Acylation Efficiency with Different Bases
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 2 | 92 |
| DMAP | DCM | 1.5 | 94 |
| Pyridine | DCM | 3 | 85 |
Deprotection and Etherification with 5-Bromo-2-hydroxypyridine
TBDMS Deprotection
The TBDMS group is cleaved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the free alcohol.
Activation of 5-Bromo-2-hydroxypyridine
The hydroxyl group of 5-bromo-2-hydroxypyridine is converted to a triflate using trifluoromethanesulfonic anhydride (Tf₂O) and 2,6-lutidine in DCM. This generates a highly reactive leaving group for nucleophilic substitution.
Reaction Conditions:
- Solvent: DCM
- Temperature: -78°C to RT
- Yield: 95%
Ether Formation via Mitsunobu Reaction
The deprotected pyrrolidine-3-ol reacts with 5-bromo-2-trifluoromethanesulfonylpyridine under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in THF.
Table 3: Comparison of Etherification Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Mitsunobu | DIAD, PPh₃, THF, RT | 82 |
| SN2 | NaH, DMF, 60°C | 65 |
| Ullmann Coupling | CuI, K₂CO₃, DMSO, 100°C | 45 |
Final Product Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) and characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85–7.82 (m, 1H, fluorophenyl-H), 7.45–7.38 (m, 2H, fluorophenyl-H), 5.32 (quin, J = 6.8 Hz, 1H, pyrrolidine-H), 3.92–3.85 (m, 2H, pyrrolidine-H), 2.45–2.32 (m, 2H, pyrrolidine-H).
- HRMS (ESI): m/z calcd for C₁₆H₁₃BrFN₂O₂ [M+H]⁺: 403.0245; found: 403.0248.
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A patent describes a one-pot method where pyrrolidine-3-ol is simultaneously acylated and etherified using dual activation with N,N-diisopropylethylamine (DIPEA) and O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU). This approach reduces purification steps but achieves lower yields (68%).
Enzymatic Resolution
Racemic pyrrolidine-3-ol is resolved using lipase B from Candida antarctica (CAL-B) to obtain enantiomerically pure (3R)- and (3S)-isomers. This method is critical for preparing chiral variants of the target compound.
Industrial-Scale Considerations
For bulk synthesis, the Mitsunobu reaction’s reliance on stoichiometric DIAD and PPh₃ poses cost and waste challenges. A scalable alternative uses sodium hydride (NaH) in dimethylformamide (DMF) to mediate the etherification, achieving 70% yield with easier reagent removal.
Scientific Research Applications
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory pathways.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopyridine and fluorophenyl groups are crucial for binding affinity and specificity. The compound may modulate signal transduction pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups (fluorophenyl, bromophenyl, pyrrolidine, or pyridine derivatives). Below is a detailed analysis of key similarities and differences:
Fluorophenyl- and Bromophenyl-Substituted Heterocycles
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone : This pyrazole derivative shares halogenated aromatic rings (bromo and fluoro) but lacks the pyrrolidine-ketone scaffold. Its dihydropyrazole core may confer conformational rigidity compared to the pyrrolidine’s flexibility.
- 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one : Similar to the above, but with a longer aliphatic chain (butanone vs. ethanone). Increased hydrophobicity may enhance membrane permeability but reduce aqueous solubility.
- (2-Fluorophenyl)(pyrrolidin-1-yl)methanone derivatives : The compound "1-(1-(2-Fluorophenyl)-2-phenylethyl)pyrrolidine" shares the pyrrolidine-fluorophenyl framework but replaces the bromopyridinyloxy group with a phenylethyl substituent. This substitution eliminates the electron-deficient pyridine ring, likely reducing π-π stacking interactions. The absence of bromine may also decrease molecular weight (MW: ~275 vs. ~405 for the target compound).
Pyrazolo-Pyrimidine Chromenones
- Example 63 and 85 (Patent US12/036594) : These compounds feature fluorophenyl groups and pyrazolo-pyrimidine cores fused to chromenones. While structurally distinct from the target compound, they highlight the prevalence of fluorine in optimizing pharmacokinetics (e.g., metabolic stability) and bromine/pyridine groups in enhancing target affinity. Their higher molecular weights (~516–586 g/mol) suggest greater complexity compared to the target compound.
Table 1: Key Properties of Selected Analogs
| Compound | Core Structure | Halogen Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Pyrrolidine-ketone | 5-Bromopyridine, 2-Fluoro | ~405 | Flexibility from pyrrolidine; dual halogenation |
| 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)... | Dihydropyrazole | 4-Bromo, 4-Fluoro | ~330 | Rigid dihydropyrazole; ethanone chain |
| (2-Fluorophenyl)(pyrrolidin-1-yl)methanone | Pyrrolidine-ketone | 2-Fluoro | ~275 | Simpler structure; lacks bromine |
| Example 63 (Patent) | Pyrazolo-pyrimidine | Multiple Fluorines | ~516 | Fused heterocycles; high complexity |
Biological Activity
The compound (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone, known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the presence of a pyridine ring, a pyrrolidine moiety, and a fluorophenyl group. The synthesis typically involves multi-step organic reactions, including bromination of pyridine derivatives and subsequent nucleophilic substitutions.
The biological activity of this compound is likely mediated through several mechanisms:
- Molecular Targets: The compound may interact with various molecular targets such as G-protein-coupled receptors (GPCRs) and ion channels, influencing their activity and downstream signaling pathways.
- Pathways Involved: It has been suggested that the compound could modulate signal transduction pathways related to cellular growth, apoptosis, and neurotransmission, which are critical for its therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains. For instance, certain pyrrolidine derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 18 mm to 24 mm in diameter .
Antiviral Activity
Pyridine-based compounds have also been investigated for their antiviral properties. A study highlighted that certain nucleoside analogues exhibited strong inhibition against Hepatitis B virus (HBV) polymerase, suggesting that compounds with similar structural features might also possess antiviral activity . The mechanism likely involves interference with viral replication processes.
Case Studies
-
Study on Antibacterial Properties:
A detailed investigation into the antibacterial effects of pyrrolidine derivatives revealed that the presence of halogen substituents significantly enhances their bioactivity. Compounds with bromine substitution showed higher efficacy against bacterial strains compared to their non-halogenated counterparts . -
Antiviral Studies:
In a study focused on nucleoside analogues, a derivative with a similar structural backbone demonstrated an EC50 value of 7.8 nM against HBV, indicating potent antiviral activity . This suggests that the structural elements present in this compound could be pivotal in developing new antiviral agents.
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
